molecular formula C20H19N3O3S3 B320821 N-(3,5-dimethylphenyl)-4-({[(2-thienylcarbonyl)amino]carbothioyl}amino)benzenesulfonamide

N-(3,5-dimethylphenyl)-4-({[(2-thienylcarbonyl)amino]carbothioyl}amino)benzenesulfonamide

Cat. No.: B320821
M. Wt: 445.6 g/mol
InChI Key: XZDDIIJGCWMDSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-dimethylphenyl)-4-({[(2-thienylcarbonyl)amino]carbothioyl}amino)benzenesulfonamide is a complex organic compound with a molecular formula of C20H19N3O3S3 and a molecular weight of 445.6 g/mol. This compound is characterized by its unique structure, which includes a thiophene ring, a sulfonamide group, and a carbonothioyl group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of N-(3,5-dimethylphenyl)-4-({[(2-thienylcarbonyl)amino]carbothioyl}amino)benzenesulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:

    Formation of the sulfonamide intermediate: This step involves the reaction of 3,5-dimethylaniline with a sulfonyl chloride derivative to form the sulfonamide intermediate.

    Coupling with thiophene carboxylic acid: The sulfonamide intermediate is then coupled with thiophene-2-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

N-(3,5-dimethylphenyl)-4-({[(2-thienylcarbonyl)amino]carbothioyl}amino)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the aromatic rings are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-(3,5-dimethylphenyl)-4-({[(2-thienylcarbonyl)amino]carbothioyl}amino)benzenesulfonamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-4-({[(2-thienylcarbonyl)amino]carbothioyl}amino)benzenesulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular pathways involved in signal transduction, leading to various biological effects .

Comparison with Similar Compounds

N-(3,5-dimethylphenyl)-4-({[(2-thienylcarbonyl)amino]carbothioyl}amino)benzenesulfonamide can be compared with similar compounds such as:

    N-{[(4-{[(3,5-dimethylphenyl)amino]sulfonyl}phenyl)amino]carbonothioyl}-3-phenylpropanamide: This compound has a similar structure but with a different substituent on the thiophene ring.

    N-{[(4-{[(3,5-dimethylphenyl)amino]sulfonyl}phenyl)amino]carbonothioyl}propanamide: This compound also shares a similar core structure but differs in the substituents attached to the aromatic rings.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H19N3O3S3

Molecular Weight

445.6 g/mol

IUPAC Name

N-[[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]carbamothioyl]thiophene-2-carboxamide

InChI

InChI=1S/C20H19N3O3S3/c1-13-10-14(2)12-16(11-13)23-29(25,26)17-7-5-15(6-8-17)21-20(27)22-19(24)18-4-3-9-28-18/h3-12,23H,1-2H3,(H2,21,22,24,27)

InChI Key

XZDDIIJGCWMDSQ-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CS3)C

Canonical SMILES

CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CS3)C

Origin of Product

United States

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